Cas no 70210-15-0 (N,N'-(5,6,12,17,18,24-hexahydro-5,12,17,24-tetraoxodinaphth[2,3-i:2',3'-i']indeno[4,3-ab:2,1-c']dicarbazole-11,23-diyl)bis(benzamide))

N,N'-(5,6,12,17,18,24-hexahydro-5,12,17,24-tetraoxodinaphth[2,3-i:2',3'-i']indeno[4,3-ab:2,1-c']dicarbazole-11,23-diyl)bis(benzamide) structure
70210-15-0 structure
Product name:N,N'-(5,6,12,17,18,24-hexahydro-5,12,17,24-tetraoxodinaphth[2,3-i:2',3'-i']indeno[4,3-ab:2,1-c']dicarbazole-11,23-diyl)bis(benzamide)
CAS No:70210-15-0
MF:C58H30N4O6
MW:878.88201379776
CID:1742891
PubChem ID:90659631

N,N'-(5,6,12,17,18,24-hexahydro-5,12,17,24-tetraoxodinaphth[2,3-i:2',3'-i']indeno[4,3-ab:2,1-c']dicarbazole-11,23-diyl)bis(benzamide) Chemical and Physical Properties

Names and Identifiers

    • N,N'-(5,6,12,17,18,24-hexahydro-5,12,17,24-tetraoxodinaphth[2,3-i:2',3'-i']indeno[4,3-ab:2,1-c']dicarbazole-11,23-diyl)bis(benzamide)
    • Benzamide, N,N'-(5,6,12,17,18,24-hexahydro-5,12,17,24-tetraoxodinaphth(2,3-i:2',3'-i')indeno(4,3-ab:2,1-c')dicarbazole-11,23-diyl)bis-
    • N,N'-(5,6,12,17,18,24-Hexahydro-5,12,17,24-tetraoxodinaphth(2,3-i:2',3'-i')indeno(7,1-ab:2,3-c')dicarbazole-11,23-diyl)bisbenzamide
    • N,N'-(5,6,12,17,18,24-Hexahydro-5,12,17,24-tetraoxodinaphth(2,3-i:2',3'-i')indeno(4,3-ab:2,1-c')dicarbazole-11,23-diyl)bis(benzamide)
    • Benzamide, N,N'-(5,6,12,17,18,24-hexahydro-5,12,17,24-tetraoxodinaphth[2,3-i:2',3'-i']indeno[4,3-ab:2,1-c']dicarbazole-11,23-diyl)bis-
    • DTXSID90904442
    • 70210-15-0
    • EINECS 274-412-6
    • N,N'-(5,6,12,17,18,24-Hexahydro-5,12,17,24-tetraoxodinaphth[2,3-i:2',3'-i']indeno[4,3-ab:2,1-c']dicarbazole-11,23-diyl)bis[benzamide]
    • Inchi: InChI=1S/C58H30N4O6/c63-53-30-16-7-9-18-32(30)55(65)48-46(53)41(60-57(67)27-12-3-1-4-13-27)25-38-37-24-36-29-22-23-40-45(44(29)34-20-11-21-35(43(34)36)50(37)62-51(38)48)39-26-42(61-58(68)28-14-5-2-6-15-28)47-49(52(39)59-40)56(66)33-19-10-8-17-31(33)54(47)64/h1-26,59,62H,(H,60,67)(H,61,68)
    • InChI Key: XLPBLBPWQZVDGU-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(=O)NC2=C3C(=C4C(=C2)C5=CC6=C7C(=C5N4)C=CC=C7C8=C6C=CC9=C8C1=CC(=C2C(=C1N9)C(=O)C1=CC=CC=C1C2=O)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C3=O

Computed Properties

  • Exact Mass: 878.2167
  • Monoisotopic Mass: 878.21653469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 68
  • Rotatable Bond Count: 4
  • Complexity: 2080
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 158Ų
  • XLogP3: 12.1

Experimental Properties

  • PSA: 158.06

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm